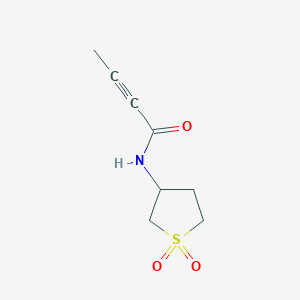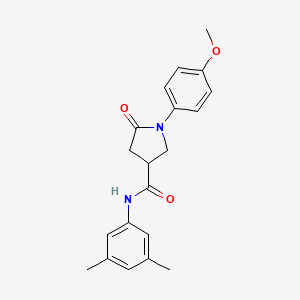![molecular formula C14H22N2O2S B11034324 N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11034324.png)
N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a methylsulfanyl group attached to a benzamide core. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Thiols, amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of thiol or amine derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The methoxy and methylsulfanyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide can be compared with similar compounds such as:
This compound: Similar in structure but may have different substituents on the benzamide core.
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Used as a coupling reagent in peptide synthesis, differing in its functional groups and applications.
N-[3-(dimethylamino)propyl]methacrylamide: A methacrylamide derivative used in polymer chemistry, differing in its polymerizable methacrylamide group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C14H22N2O2S/c1-16(2)9-5-8-15-14(17)12-7-6-11(19-4)10-13(12)18-3/h6-7,10H,5,8-9H2,1-4H3,(H,15,17) |
InChI Key |
VJFVNEIWZNUJKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11034242.png)

![4-fluoro-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11034250.png)
![5-(4-methoxyphenyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11034251.png)
![N-(4-fluoro-2-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11034258.png)
![2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11034262.png)
![4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B11034265.png)
![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11034271.png)

![1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone](/img/structure/B11034294.png)
![Ethyl 5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11034303.png)

![methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate](/img/structure/B11034314.png)
![5-(2,4,5-Trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11034322.png)
